

# Commercial Availability and Technical Profile of Methyl 2-phenylnicotinate

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## Compound of Interest

Compound Name: Methyl 2-phenylnicotinate

Cat. No.: B071911

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This technical guide provides a comprehensive overview of the commercial availability of **Methyl 2-phenylnicotinate** (CAS No. 188797-88-8), a pyridine derivative of interest in medicinal chemistry and drug development. This document summarizes key data from various suppliers, outlines a plausible synthetic protocol based on related methodologies, and explores potential biological activities and associated signaling pathways.

## Commercial Sourcing

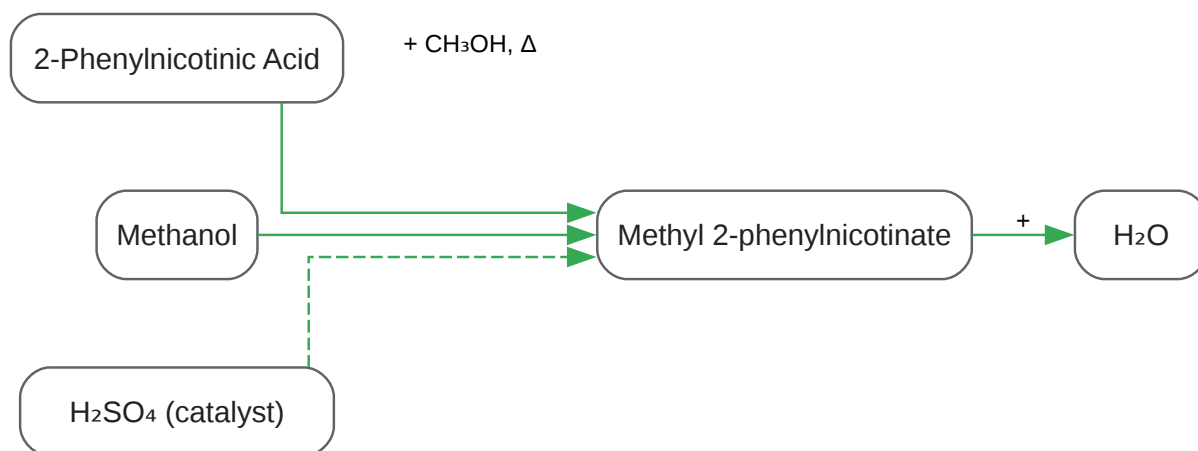
**Methyl 2-phenylnicotinate** is available from a number of chemical suppliers. The following table summarizes the available information on purity and catalog numbers to aid in procurement for research and development purposes.

Supplier	Catalog Number	Purity	Additional Information
ChemScene	CS-0150861	>95%	Molecular Formula: C <sub>13</sub> H <sub>11</sub> NO <sub>2</sub> ; Molecular Weight: 213.23.[1]
Smolecule	---	---	Described as a precursor in organic synthesis.[2]
P&S Chemicals	---	---	Synonyms: 2-Phenylnicotinic acid methyl ester.[3]
Capot Chemical	12724	---	---
Laibo Chem	---	95%	Package size: 100mg.

## Synthetic Protocol

While specific, detailed experimental protocols for the synthesis of **Methyl 2-phenylnicotinate** are not readily available in published literature, a plausible route can be extrapolated from the synthesis of structurally similar nicotinic acid esters. A common and effective method is the Fischer esterification of the corresponding carboxylic acid.

### Reaction Scheme: Fischer Esterification



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Caption: Fischer esterification of 2-phenylnicotinic acid.

#### Experimental Protocol: Fischer Esterification of 2-Phenylnicotinic Acid

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-phenylnicotinic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
- **Acid Catalyst Addition:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the methanolic solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:**
  - After the reaction is complete, allow the mixture to cool to room temperature.
  - Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
  - Remove the methanol under reduced pressure using a rotary evaporator.
  - Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
- **Purification:**
  - Combine the organic extracts and wash with brine.
  - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
  - Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

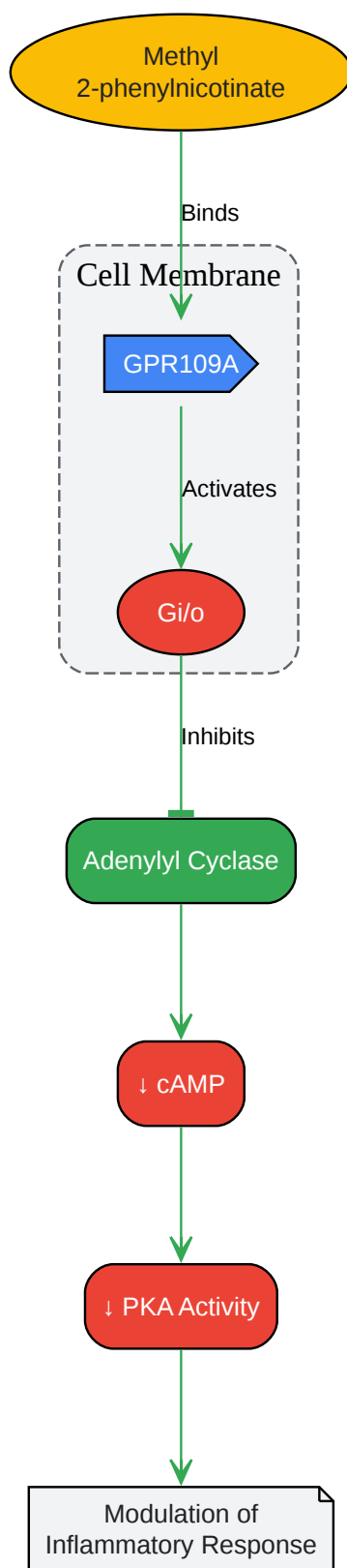
- Purify the crude **Methyl 2-phenylnicotinate** by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure product.

## Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of **Methyl 2-phenylnicotinate** are limited. However, based on the known pharmacology of other nicotinic acid derivatives, it is plausible that this compound may exhibit anti-inflammatory or antimicrobial properties.<sup>[4][5]</sup>

Nicotinic acid and its derivatives are known to interact with G-protein coupled receptors (GPCRs), particularly the nicotinic acid receptor GPR109A. Activation of this receptor can lead to a variety of downstream signaling events.

Hypothesized Signaling Pathway



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Caption: Potential GPR109A-mediated signaling pathway.

Upon binding to GPR109A, **Methyl 2-phenylnicotinate** would likely activate an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently leads to decreased activity of Protein Kinase A (PKA), which in turn can modulate downstream signaling cascades involved in inflammatory responses. This pathway is a common mechanism for the anti-inflammatory effects of nicotinic acid derivatives.

Further research is necessary to elucidate the specific biological targets and signaling pathways of **Methyl 2-phenylnicotinate** and to fully understand its pharmacological potential. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

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